Home > Products > Screening Compounds P45296 > 5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione -

5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Catalog Number: EVT-4975790
CAS Number:
Molecular Formula: C9H8N4O3
Molecular Weight: 220.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dimethyl-5-(((1-methyl-1H-pyrazol-5-yl)-amino)methylene)-1,3-dioxane-4,6-dione

  • Compound Description: This compound's crystal structure was determined through X-ray diffraction analysis. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound was synthesized through a reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. Its structure was confirmed by X-ray diffraction and spectral analyses. []

5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound's improved synthesis from alloxane was reported, and its structure was determined by X-ray diffraction. []

4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one

  • Compound Description: This compound serves as a starting material for synthesizing various pyrazole derivatives and has shown activity against some mono- and bidentate nucleophiles. []

(E)-4-(((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide

  • Compound Description: This Schiff base ligand and its MoO2(II) complex have been synthesized and characterized. Theoretical DFT calculations were performed to analyze their properties. []

5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one

  • Compound Description: This novel 1,2,4-triazin-6-one derivative was synthesized from 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one and 4-nitrobenzoic acid hydrazide. []

(E)-1-(Benzo[d]thiazol-2-yl)-4-(hydroxy(2-hydroxyphenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound served as a ligand for synthesizing new transition metal complexes. The ligand and its complexes were tested for antimicrobial activity. []

4-[Indol-3-yl-methylene]-1H-pyrazol-5(4H)-one derivatives

  • Compound Description: A series of these derivatives was synthesized and evaluated for antitumor activity against five cancer cell lines using the MTT assay. Some derivatives showed promising activity comparable to 5-fluorouracil. []

5-(2-(4-Fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis. []

(E)-3-Methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis. []

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. []

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Compound Description: Identified through computational docking models as a potential Staphylococcus aureus sortase A inhibitor, this molecule was synthesized and its minimum inhibitory concentration (MIC) against S. aureus sortase A was determined to be 108.2 µg/mL. []

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This molecule was identified through computational docking models as a potential inhibitor of Staphylococcus aureus sortase A. Its synthesis confirmed its activity, revealing an MIC of 45.8 µg/mL against S. aureus sortase A. []

(Z)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound was synthesized through a green chemistry approach using L-proline as a catalyst. [, ]

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a deviation from the ideal boat conformation due to steric hindrance. []

(E)-1-(4-Chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound's crystal structure has been previously reported, and further DFT studies were conducted to analyze its molecular properties and intermolecular interactions. []

4-({(1E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

  • Compound Description: This Schiff base exhibits potent anticancer activity against the HepG2 hepatocellular carcinoma cell line. It demonstrates a dose-dependent cytotoxic effect and induces apoptosis in HepG2 cells. [, ]

N-Phenyl-4-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene)methyl]amino}benzenesulfonamide (L1)

  • Compound Description: This heterocyclic ligand was synthesized and used to prepare a Pd(II) complex. Characterization was performed using various spectroscopic techniques. []

5-{[(3-Hydroxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione (L2)

  • Compound Description: This heterocyclic ligand was synthesized and used to prepare a Pd(II) complex. Characterization was performed using various spectroscopic techniques. []

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide

  • Compound Description: The crystal structure of this N-carbonylimidazole derivative of pyrazoline-1-carboximidamide was elucidated, revealing details about its conformation and intramolecular hydrogen-bonding interactions. []

4-(Arylaminomethylene)-2,4-dihydro-3-pyrazolone compounds

  • Compound Description: These compounds exhibit platelet aggregation-inhibiting action and are useful as selective inhibitors of cGMP-specific phosphodiesterase, making them potential treatments for cardiovascular disorders and cardiac insufficiency. []

(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a dihedral angle of 26.1(2)° between the pyrazole ring and the 4-chlorophenyl ring. []

3-Methyl-4-((4-oxo-4H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-ones

  • Compound Description: An efficient solid-state synthesis of these compounds was achieved through a grinding method at room temperature, demonstrating a green chemistry approach. []

2-((5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

  • Compound Description: This cadmium(II) complex was synthesized and structurally characterized using X-ray diffraction. The cadmium atom exhibits a distorted trigonal bipyramidal coordination geometry. []

5-((1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound exhibited potent antiproliferative activity against the human liver cancer cell line (BEL-7402) with an IC50 of 4.02 µM. It induced apoptosis in BEL-7402 cells and displayed high selectivity for cancer cells over normal cells. []

5-Benzylpyrimidin-2,4,6-triones

  • Compound Description: These compounds, part of the 5-substituted pyrimidin-2,4,6-triones, were synthesized and evaluated for antimicrobial activity. []

5-((Furan-2-yl)methyl)pyrimidine-2,4,6-trione

  • Compound Description: This compound, classified as a 5-substituted pyrimidin-2,4,6-trione, was synthesized and assessed for its antimicrobial activity. []

5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methyl)pyrimidine-2,4,6-triones

  • Compound Description: These compounds, belonging to the class of 5-substituted pyrimidin-2,4,6-triones, were synthesized and screened for their antimicrobial activity. []

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

  • Compound Description: This acrylic acid derivative was synthesized from 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one through acid hydrolysis. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This benzimidazole derivative was synthesized from 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one and o-phenylenediamine. []

3-(1-Methylbenzimidazol-2-yl)pyrazolopyrimidine and pyrimido[2,1-b][1,3]benzothiazole derivatives

  • Compound Description: These compounds were synthesized from a common starting material and evaluated for their in vitro antimicrobial activity. []

1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates and 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates

  • Compound Description: These regioisomeric pyrazole derivatives were synthesized and tested for their inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Some derivatives showed modest inhibitory activity against PfDHODH. []

(Z)-5-((3-(4-Methyl-2-substituted thiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-substituted thiazolidine-2,4-diones

  • Compound Description: These thiazolyl-coupled pyrazoles were synthesized and evaluated for their anti-inflammatory and antibacterial activities. Some compounds exhibited notable COX-2 inhibitory activity and inhibited the growth of various bacterial strains. []
  • Compound Description: This new 4-acylpyrazolone derivative ligand and its complexes were synthesized and characterized. DNA binding studies revealed that all compounds interact with DNA via intercalation, with the binding affinity influenced by the metal ion and its coordination geometry. []

6-Chloro-1-(2-benzylisocyanide)-3-methylpyrimidine-2,4-(1H,3H)-diketone

  • Compound Description: This compound is an intermediate in the synthesis of alogliptin, a drug used to treat type-II diabetes. []

(R)-tert-Butyl 1-(3-(2-benzylisocyanide)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)piperidine-3-ylcarbamate

  • Compound Description: This compound serves as an intermediate in the synthesis of alogliptin, a medication used to treat type-II diabetes. []
  • Compound Description: A series of these ruthenium(II) complexes featuring various arene ligands and β-ketoamine ligands were synthesized and characterized. []
  • Compound Description: Three novel pyrazolone azo derivative reagents were synthesized and used to prepare complexes with Pd(II), Ni(II), and Ag(I). Thermal analysis (TG/HDSC) was conducted to assess the stability of the complexes. []

Properties

Product Name

5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

IUPAC Name

5-[(2-methylpyrazol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C9H8N4O3/c1-13-5(2-3-10-13)4-6-7(14)11-9(16)12-8(6)15/h2-4H,1H3,(H2,11,12,14,15,16)

InChI Key

VDUNZQAGEJNNSG-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C=C2C(=O)NC(=O)NC2=O

Canonical SMILES

CN1C(=CC=N1)C=C2C(=O)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.